![molecular formula C7H7Cl2NO B3157231 O-[(3,4-dichlorophenyl)methyl]hydroxylamine CAS No. 84772-12-3](/img/structure/B3157231.png)
O-[(3,4-dichlorophenyl)methyl]hydroxylamine
Overview
Description
O-[(3,4-dichlorophenyl)methyl]hydroxylamine, also referred to as DCPMH, is a chemical compound with a molecular weight of 192.04 g/mol. It is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a methyl group .
Synthesis Analysis
DCPMH can be synthesized through the Mitsunobu reaction, where ethyl 2-arylhydrazinecarboxylates work as organocatalysts. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Molecular Structure Analysis
The molecular structure of DCPMH contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis
DCPMH can participate in the Mitsunobu reaction, which is an oxidation-reduction condensation. This reaction has been widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .Physical And Chemical Properties Analysis
DCPMH is a solid substance at room temperature .Scientific Research Applications
- Dichlorobenzonitriles (DCBNs) are essential organic intermediates used in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .
- The synthesis of 2,4-dichlorobenzonitrile involves direct ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene. This process demonstrates the successful conversion of multi-chlorobenzyl chlorides to benzonitriles .
- O-benzylhydroxylamine (O-BHA) serves as a derivatization reagent for the analysis of short-chain fatty acids (SCFAs). Researchers evaluate its effectiveness alongside other reagents like 3-nitrophenylhydrazine and 2-picolylamine in liquid chromatography-tandem mass spectrometry (LC–MS/MS) for SCFA classification .
- O-benzylhydroxylamine can be used for the synthesis of oxime and oxime ether derivatives. For instance, it participates in reactions with acetyl indoles or other indole substrates in dimethylformamide (DMF) to yield desired products .
Organic Synthesis and Chemical Intermediates
Analytical Chemistry
Synthetic Chemistry
Mechanism of Action
While the exact mechanism of action for DCPMH is not specified in the search results, it’s worth noting that its derivative, methoxyamine, is known to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair (BER). This may result in an increase in DNA strand breaks and apoptosis .
Safety and Hazards
properties
IUPAC Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBDDNTFJQHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(3,4-dichlorophenyl)methyl]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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